1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO3/c1-20-15(10-6-2-4-8-12(10)19)14-16(21)11-7-3-5-9-13(11)23-17(14)18(20)22/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFLICPZYIHHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require a non-polar solvent and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl or pyrrole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a unique fused ring system that includes chromene and pyrrole structures along with a dione functional group. The presence of a fluorophenyl substituent enhances its electronic properties and may influence its biological activity. The molecular formula is with a molecular weight of approximately 309.3 g/mol.
The compound's biological activities are primarily attributed to its structural features, which allow it to interact with various biological targets.
Antitumor Activity
Research indicates that 1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited a mean growth inhibition (GI50) value of 15.72 μM against human tumor cells, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Synthetic Approaches
The synthesis of this compound can be achieved through multicomponent reactions involving 4-hydroxycoumarins and aldehydes. The fluorine substituent enhances the reactivity and lipophilicity of the molecule, which may improve its bioavailability compared to non-fluorinated analogs .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria |
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, emphasizing its potential therapeutic application in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. Findings revealed significant inhibitory effects on bacterial growth, suggesting its role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the pyrrole and chromeno moieties can participate in various biochemical interactions. These interactions can modulate signaling pathways and enzymatic activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Fluorine Position: The 2-fluorophenyl group in the target compound vs.
- Alkyl Chain Diversity : Substituting methyl with longer chains (e.g., 3-hydroxypropyl in BH36540) increases hydrophilicity, while heterocyclic groups (e.g., thiadiazolyl in AV-C) introduce additional pharmacophoric elements.
- Synthetic Flexibility : The one-pot protocol accommodates aryl aldehydes (26 examples) and primary amines (27 examples), enabling rapid diversification ().
Antiviral Activity:
- AV-C () : Exhibits potent inhibition of Zika, Chikungunya, and dengue viruses by activating interferon responses. The thiadiazolyl group likely enhances target engagement.
Receptor Modulation:
- NCGC00538279 () : Functions as a ghrelin receptor ligand, demonstrating the scaffold’s applicability in metabolic disorders.
Drug Discovery Potential:
- The chromeno-pyrrole-dione core is a privileged scaffold in medicinal chemistry, with substituent-driven activity against kinases () and glycosaminoglycan mimetics ().
Physicochemical and Spectroscopic Comparisons
- NMR Signatures: The target compound’s ¹H NMR in DMSO-d6 shows aromatic protons at 7.5–8.1 ppm, consistent with chromeno-pyrrole-diones. Derivatives like 3-(2-hydroxyphenyl)-pyrrolo-pyrazol-ones exhibit downfield shifts (6.7–7.5 ppm) due to ring-opening ().
- Carbonyl Signals : The γ-pyrone carbonyl (δ > 170 ppm) and pyrrolone carbonyl (δ ~160 ppm) are characteristic of this scaffold ().
Biological Activity
1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound features a unique fused ring system that includes chromene and pyrrole structures along with a dione functional group. The presence of the fluorophenyl substituent is believed to enhance its potential biological activity by influencing the electronic properties and steric characteristics of the molecule. Research has shown that compounds in this class exhibit a broad range of biological properties, making them of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 307.29 g/mol |
| Chemical Class | Chromeno[2,3-c]pyrrole derivatives |
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. A common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with N-substituted isatins and primary amines. This process often results in high yields and allows for the exploration of diverse functionalities within the chromeno[2,3-c]pyrrole scaffold .
Antimicrobial Properties
Research indicates that chromeno[2,3-c]pyrroles exhibit significant antibacterial activity. For example:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with activity comparable to standard antibiotics like gentamicin .
Antioxidant Activity
Some studies have reported that derivatives of chromeno[2,3-c]pyrroles possess antioxidant properties. These compounds can scavenge free radicals and may protect cells from oxidative stress .
Potential Therapeutic Applications
The unique structural features of this compound suggest potential therapeutic applications in various fields:
- Cancer Treatment : Preliminary studies indicate that derivatives may exhibit antiproliferative effects against cancer cell lines. The mechanism is thought to involve interactions with specific biological targets leading to apoptosis in cancer cells .
- Neurological Disorders : Some related compounds have been investigated for their neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Activity Study : A study evaluated various pyrrole derivatives against Staphylococcus aureus and Escherichia coli, finding MIC values ranging from 3.12 to 12.5 µg/mL. The fluorinated derivatives exhibited enhanced activity compared to non-fluorinated counterparts .
- Antioxidant Activity Assessment : Research demonstrated that certain chromeno-pyrrole derivatives could effectively reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
